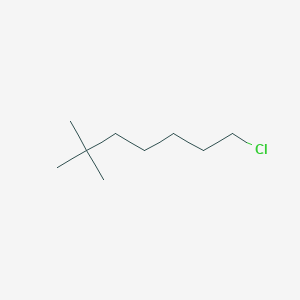
1-Chloro-6,6-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6,6-dimethylheptane is an organic compound with the molecular formula C9H19Cl It is a member of the alkyl halides family, characterized by the presence of a chlorine atom attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-6,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 6,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, including 6,6-dimethylheptane and the chlorinating agent, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-6,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong nucleophile and a polar solvent.
Elimination Reactions: Often performed using a strong base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-6,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-6,6-dimethylheptane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This results in the formation of new chemical bonds and the release of the chlorine atom as a leaving group.
Comparación Con Compuestos Similares
1-Chloro-6,6-dimethylheptane can be compared with other similar compounds such as:
1-Bromo-6,6-dimethylheptane: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Iodo-6,6-dimethylheptane: Contains an iodine atom, which is an even better leaving group than bromine, leading to higher reactivity.
6,6-Dimethylheptane: The parent hydrocarbon without any halogen substitution, less reactive compared to its halogenated derivatives.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
1-chloro-6,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 |
Clave InChI |
TZFJGVMKUHBGJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
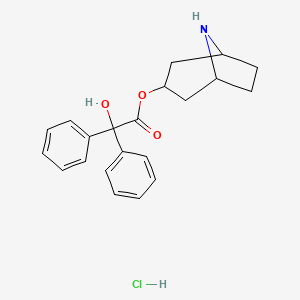
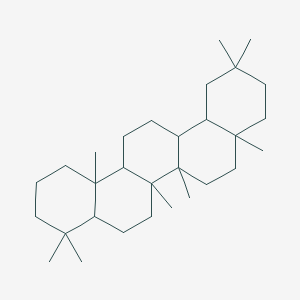

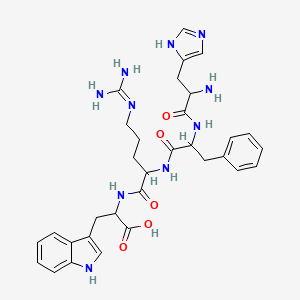


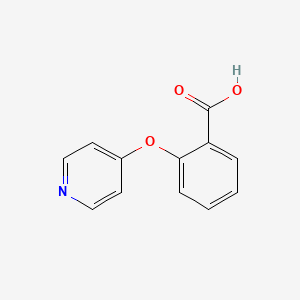

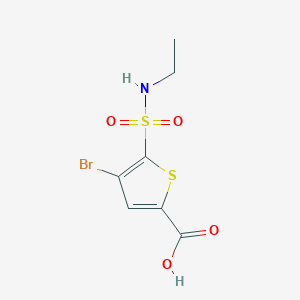
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
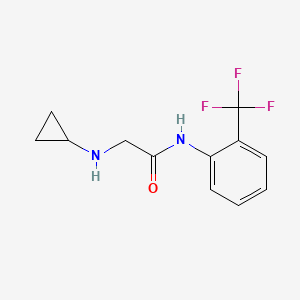
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
